4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile is a synthetic organic compound characterized by the presence of both fluorinated piperidine and benzonitrile moieties. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves multiple steps:
Formation of 4,4-Difluoropiperidine: This can be achieved by fluorinating piperidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Nitrile Introduction: The benzonitrile moiety is introduced through a nucleophilic substitution reaction. A suitable precursor, such as 3-(trifluoromethyl)benzonitrile, is reacted with 4,4-difluoropiperidine in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the fluorinated piperidine with the benzonitrile derivative under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine moiety can enhance binding affinity and specificity, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-(4-Fluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both difluoropiperidine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5N2/c14-12(15)3-5-20(6-4-12)11-2-1-9(8-19)7-10(11)13(16,17)18/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUNRZDMKYWBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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